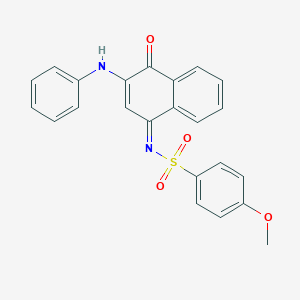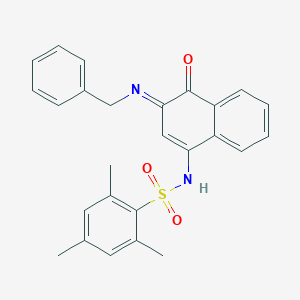![molecular formula C23H17NO3S2 B281372 N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281372.png)
N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, commonly known as MNBS, is a synthetic compound with potential applications in scientific research.
作用機序
MNBS exerts its anti-cancer activity by targeting multiple signaling pathways involved in cancer cell growth and proliferation. Studies have shown that MNBS inhibits the expression of various oncogenes, including c-Myc, Cyclin D1, and Survivin, while increasing the expression of tumor suppressor genes, such as p53 and p21 (Mishra et al., 2016). MNBS also inhibits the activity of various enzymes involved in cancer cell growth, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs) (Mishra et al., 2016).
Biochemical and Physiological Effects
MNBS exhibits various biochemical and physiological effects that contribute to its anti-cancer activity. Studies have shown that MNBS inhibits the migration and invasion of cancer cells by downregulating the expression of MMPs, which are involved in extracellular matrix degradation and tumor cell invasion (Mishra et al., 2016). MNBS also induces cell cycle arrest and apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes (Mishra et al., 2016).
実験室実験の利点と制限
MNBS has several advantages for lab experiments, including its high potency and selectivity against cancer cells, as well as its ability to target multiple signaling pathways involved in cancer cell growth and proliferation. However, MNBS also has some limitations, including its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy (Mishra et al., 2016).
将来の方向性
There are several future directions for MNBS research, including the development of more efficient synthesis methods to improve its solubility and bioavailability, as well as the identification of novel targets and signaling pathways involved in its anti-cancer activity. Additionally, MNBS could be used in combination with other anti-cancer agents to enhance its efficacy and reduce potential side effects (Mishra et al., 2016).
Conclusion
In conclusion, MNBS is a synthetic compound with potential applications in scientific research, particularly in the field of cancer research. MNBS exhibits anti-cancer activity by targeting multiple signaling pathways involved in cancer cell growth and proliferation. Although MNBS has some limitations, its high potency and selectivity against cancer cells make it a promising candidate for further research and development.
合成法
MNBS can be synthesized using a multi-step process that involves the reaction of 4-methylthiophenol and 1,4-naphthoquinone to form 4-(4-methylphenylthio)naphthalen-1-ol. This intermediate compound is then treated with benzenesulfonyl chloride to form MNBS (Mishra et al., 2016).
科学的研究の応用
MNBS has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that MNBS exhibits anti-cancer activity against various types of cancer cells, including breast, lung, and liver cancer cells (Mishra et al., 2016). MNBS has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest (Mishra et al., 2016).
特性
分子式 |
C23H17NO3S2 |
|---|---|
分子量 |
419.5 g/mol |
IUPAC名 |
(NE)-N-[3-(4-methylphenyl)sulfanyl-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C23H17NO3S2/c1-16-11-13-17(14-12-16)28-22-15-21(19-9-5-6-10-20(19)23(22)25)24-29(26,27)18-7-3-2-4-8-18/h2-15H,1H3/b24-21+ |
InChIキー |
XYUULYDQMQOPQB-DARPEHSRSA-N |
異性体SMILES |
CC1=CC=C(C=C1)SC2=C/C(=N\S(=O)(=O)C3=CC=CC=C3)/C4=CC=CC=C4C2=O |
SMILES |
CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4C2=O |
正規SMILES |
CC1=CC=C(C=C1)SC2=CC(=NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281292.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281294.png)

![Benzyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281300.png)
![Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281301.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281302.png)


![N-[(1Z)-3-[(2-methoxyphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B281310.png)
![4-ethoxy-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281311.png)

![N-{4-[(4-{[(4-isopropylphenyl)sulfonyl]imino}-1-oxo-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B281313.png)

